ethyl 4-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Ethyl 4-methyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds that have been found to exhibit diverse biological activities Pyrazole derivatives have been reported to show significant antibacterial properties against various bacterial strains such asStaphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to their biological effects . The presence of different substituents on the pyrazole ring can modify the biological properties of such molecules .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These activities suggest that these compounds may affect multiple biochemical pathways.
Result of Action
Pyrazole derivatives have been reported to exhibit significant antibacterial activity , suggesting that they may exert their effects at the molecular and cellular levels.
Action Environment
It is known that environmental factors can influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic or basic conditions. One common method includes heating a mixture of ethyl acetoacetate and hydrazine hydrate in ethanol, followed by the addition of an acid catalyst . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the methyl substituent on the pyrazole ring influences its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-methyl-1H-pyrazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-5(2)4-8-9-6/h4H,3H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGZMYYGTXSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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